Cyclobutyl(pyridin-2-yl)methanamine
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Overview
Description
Cyclobutyl(pyridin-2-yl)methanamine is an organic compound with the molecular formula C10H14N2 It consists of a cyclobutyl group attached to a pyridin-2-yl group via a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutyl(pyridin-2-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethylamine with 2-bromopyridine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the bromopyridine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like hypervalent iodine and TEMPO.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Basic conditions with reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of pyridin-2-yl-methanones.
Reduction: Formation of this compound derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Cyclobutyl(pyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of cyclobutyl(pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl-methanamine: Similar structure but lacks the cyclobutyl group.
Cyclobutylmethylamine: Contains the cyclobutyl group but lacks the pyridin-2-yl group.
Pyridin-3-yl-methanamine: Similar structure with the pyridine nitrogen at a different position.
Uniqueness
Cyclobutyl(pyridin-2-yl)methanamine is unique due to the presence of both the cyclobutyl and pyridin-2-yl groups, which confer distinct chemical and biological properties. This combination allows for unique interactions and reactivity compared to its similar compounds.
Properties
IUPAC Name |
cyclobutyl(pyridin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-10(8-4-3-5-8)9-6-1-2-7-12-9/h1-2,6-8,10H,3-5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASZCMBNRAFLOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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